3-Pyridinecarbonyl chloride, 4-hydroxy-
Description
3-Pyridinecarbonyl chloride, 4-hydroxy- (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring a carbonyl chloride group at the 3-position and a hydroxyl (-OH) substituent at the 4-position. This compound is structurally significant due to the interplay between the electron-withdrawing carbonyl chloride and the electron-donating hydroxyl group, which influences its reactivity and physical properties.
Properties
CAS No. |
51727-03-8 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H,8,9) |
InChI Key |
HXDFIFKXAVCLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Alkaline Hydrolysis of 3-Chloro-4-hydroxypyridine
A foundational approach involves the hydrolysis of halogenated pyridine precursors. The patent CN105175320A demonstrates the synthesis of 3-hydroxypyridine via alkaline hydrolysis of 3-chloropyridine using sodium hydroxide in propylene glycol at 130–140°C. Adapting this method for 3-pyridinecarbonyl chloride, 4-hydroxy- would require a precursor such as 3-chloro-4-hydroxypyridine .
Reaction Mechanism :
-
Dissolution of 3-chloro-4-hydroxypyridine in a high-boiling solvent (e.g., propylene glycol).
-
Gradual addition of NaOH or KOH to facilitate nucleophilic aromatic substitution (SNAr), replacing the chlorine atom with a hydroxyl group.
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Subsequent carboxylation at the 3-position via carbon monoxide insertion or oxidative methods.
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Chlorination of the resultant carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to yield the target acyl chloride.
Optimization Insights :
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Solvent selection (propylene glycol vs. ethylene glycol) influences reaction efficiency and yield.
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Molar ratios of hydroxide to substrate (1:2–2.5) are critical to minimize side reactions.
Boronic Acid-Mediated Coupling
Suzuki-Miyaura Cross-Coupling for Hydroxypyridine Synthesis
ChemicalBook outlines the synthesis of 4-hydroxypyridine via copper-catalyzed coupling of pyridine-4-boronic acid under mild conditions. For 3-pyridinecarbonyl chloride, 4-hydroxy- , this method can be modified to introduce the carbonyl chloride group post-coupling.
Procedure :
-
Synthesis of 4-hydroxypyridine :
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Carboxylation at the 3-position :
-
Employ directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) to deprotonate the 3-position, followed by quenching with CO₂.
-
-
Chlorination :
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Treat 4-hydroxy-3-pyridinecarboxylic acid with SOCl₂ under reflux to form the acyl chloride.
-
Challenges :
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Regioselective carboxylation requires stringent temperature control (-78°C) to avoid overmetalation.
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Compatibility of ellagic acid with subsequent carboxylation steps needs validation.
Comparative Analysis of Synthetic Routes
Trade-offs :
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Alkaline hydrolysis offers high yields but requires hazardous chlorinated intermediates.
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Boronic acid coupling is regioselective but limited by boronic acid availability.
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Semisynthetic methods enable modular synthesis but involve multi-step purification.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various nucleophiles such as pyridine, substituted pyridines, and pyrazine . Reaction conditions often involve refluxing in solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and nicotinates .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Drug Development: 3-Pyridinecarbonyl chloride, 4-hydroxy- is used as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it valuable for creating complex molecules required in drug formulation.
- Synthesis of Bioactive Compounds: This compound serves as a precursor for synthesizing bioactive molecules, including antimicrobial and anticancer agents. Its reactivity allows for the introduction of various functional groups, facilitating the development of new therapeutic agents .
2. Biological Activity:
- Antimicrobial Properties: Research indicates that compounds similar to 3-pyridinecarbonyl chloride, 4-hydroxy- exhibit significant antimicrobial activity. Studies have shown that modifications to the pyridine structure can enhance its effectiveness against various pathogens .
- Anticancer Activity: The compound has been evaluated for its anticancer properties, with derivatives showing promising cytotoxic effects against cancer cell lines such as H292 and H460. For instance, certain esters derived from this compound demonstrated IC50 values in the nanomolar range, indicating potent activity .
3. Industrial Applications:
- Pesticide Production: The compound is also utilized in the synthesis of pesticides, particularly those targeting agricultural pests. Its structural features contribute to its effectiveness as an active ingredient in insecticides and herbicides .
Case Studies
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of various derivatives of 3-pyridinecarbonyl chloride, 4-hydroxy- against lung cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its anticancer properties, demonstrating IC50 values as low as 35 nM. These findings suggest potential pathways for developing new cancer therapies based on this compound .
Case Study 2: Synthesis of Bioactive Esters
In another study, researchers synthesized a series of esters from 3-pyridinecarbonyl chloride, 4-hydroxy- and evaluated their biological activity. The esters exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity. This research underscores the compound's utility in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 3-pyridinecarbonyl chloride, 4-hydroxy- and its analogs:
Reactivity and Electronic Effects
Electron-Donating vs. Withdrawing Groups :
- The 4-hydroxy substituent in the target compound is electron-donating, which may reduce the electrophilicity of the carbonyl chloride compared to analogs with electron-withdrawing groups (e.g., -Cl at positions 2 or 6) . This could slow nucleophilic acyl substitution reactions but enhance stability in protic solvents.
- In contrast, 2-chloronicotinyl chloride exhibits heightened reactivity due to the electron-withdrawing -Cl group, making it more reactive toward amines and alcohols .
- Hydrogen Bonding and Solubility: The -OH group in 4-hydroxy-3-pyridinecarbonyl chloride likely increases solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like nicotinoyl chloride . This property is critical for pharmaceutical formulations requiring aqueous compatibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Pyridinecarbonyl chloride, 4-hydroxy-?
- Methodological Answer : A common approach involves the chlorination of 4-hydroxynicotinic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically requires anhydrous solvents like dichloromethane or toluene to avoid hydrolysis. Post-reaction purification via vacuum distillation or recrystallization improves purity. Key challenges include controlling reaction exothermicity and minimizing byproducts like sulfonic acid derivatives .
Q. How can the structure of 3-Pyridinecarbonyl chloride, 4-hydroxy- be confirmed spectroscopically?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for a singlet at δ ~12 ppm (hydroxyl proton, pH-dependent) and aromatic protons in the δ 7.5–8.5 ppm range.
- ¹³C NMR : A carbonyl carbon signal near δ 165–170 ppm confirms the acyl chloride group.
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O–H stretch) validate functional groups. Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (C₆H₄ClNO₂: 173.56 g/mol) .
Q. What are the stability considerations for 3-Pyridinecarbonyl chloride, 4-hydroxy- under varying pH and temperature?
- Methodological Answer : The compound is hydrolytically unstable in aqueous or basic conditions, decomposing to 4-hydroxynicotinic acid. Stability studies using HPLC under controlled environments (e.g., pH 2–7, 4–25°C) reveal rapid degradation at pH >5. Storage recommendations include anhydrous solvents (e.g., dry THF) at –20°C under inert gas .
Advanced Research Questions
Q. How can competing reactivity of the hydroxyl and acyl chloride groups be managed during derivatization?
- Methodological Answer : Selective protection of the hydroxyl group using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers prior to acyl chloride reactions prevents unwanted side reactions. For example, TMS protection in the presence of hexamethyldisilazane (HMDS) allows subsequent nucleophilic acyl substitution (e.g., amidation) with amines. Deprotection with mild acids (e.g., citric acid) regenerates the hydroxyl group .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) may arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or base (K₂CO₃ vs. Cs₂CO₃). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, higher temperatures (80–100°C) and polar aprotic solvents (DMF) often improve aryl boronic acid reactivity .
Q. What biological targets are plausible for 3-Pyridinecarbonyl chloride, 4-hydroxy- derivatives in drug discovery?
- Methodological Answer : The hydroxyl-acyl chloride scaffold is a versatile pharmacophore. Computational docking studies suggest affinity for kinase ATP-binding sites (e.g., EGFR or JAK2). Derivatives with appended heterocycles (e.g., piperazine or morpholine) show enhanced solubility and binding in vitro. Biological validation via enzyme inhibition assays (IC₅₀ measurements) and cytotoxicity profiling (e.g., MTT assays) is recommended .
Q. How does the electronic nature of substituents influence the reactivity of 3-Pyridinecarbonyl chloride, 4-hydroxy- in nucleophilic substitutions?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) at the pyridine 2-position increase acyl chloride electrophilicity, accelerating reactions with amines or alcohols. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity. Hammett correlation studies (σ values) and DFT calculations (e.g., LUMO energy levels) quantify these effects, guiding synthetic design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
